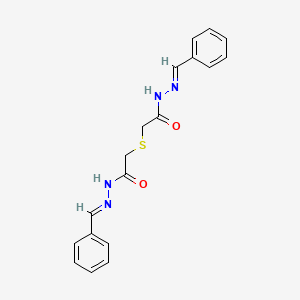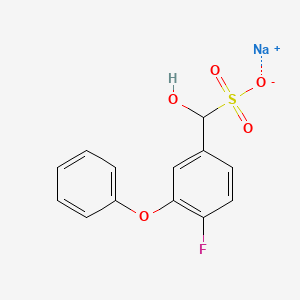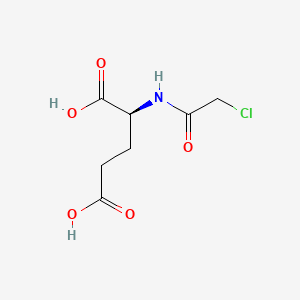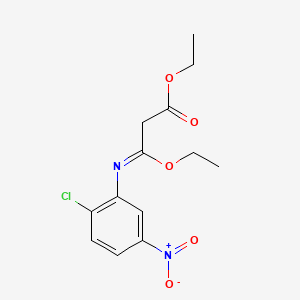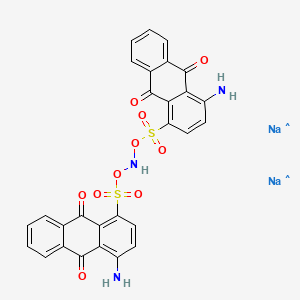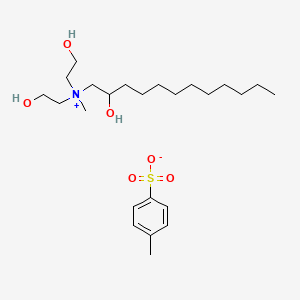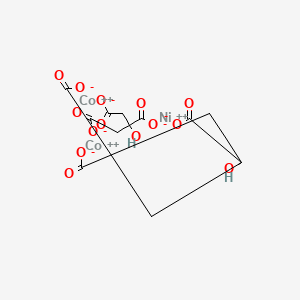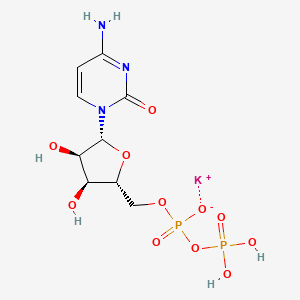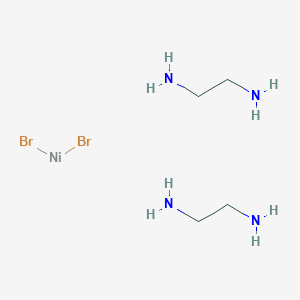
Dibromonickel; ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 180816 is a chemical compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
The synthesis of NSC 180816 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
In industrial settings, the production of NSC 180816 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
NSC 180816 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 180816 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 180816 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: NSC 180816 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Wirkmechanismus
The mechanism by which NSC 180816 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
NSC 180816 can be compared to other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its role in enzyme inhibition, this compound shares some structural similarities with NSC 180816 but differs in its specific applications and effects.
NSC 725776 (Indimitecan): This compound is another topoisomerase inhibitor with distinct properties and uses compared to NSC 180816.
NSC 724998 (Indotecan): Similar in its mechanism of action, this compound is used in different therapeutic contexts.
The uniqueness of NSC 180816 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
39260-37-2 |
|---|---|
Molekularformel |
C4H16Br2N4Ni |
Molekulargewicht |
338.70 g/mol |
IUPAC-Name |
dibromonickel;ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2.2BrH.Ni/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VHGWRMREGHXYNW-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN)N.C(CN)N.[Ni](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


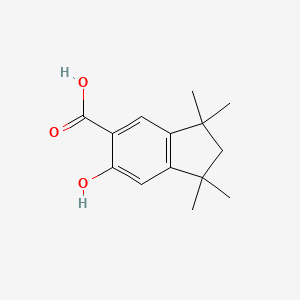
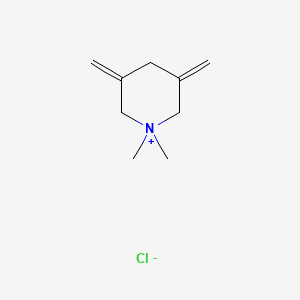

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)

